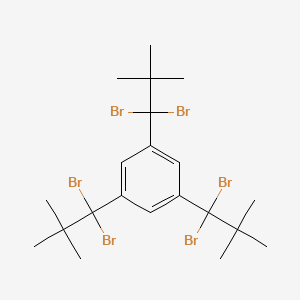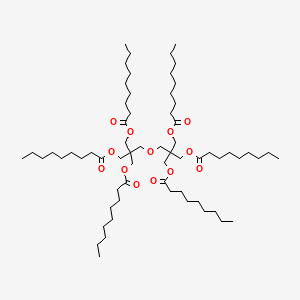![molecular formula C13H27BO3Si B14147298 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- CAS No. 118013-74-4](/img/structure/B14147298.png)
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is a boron-containing compound that is widely used in organic synthesis. It is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. The compound is often used in the formation of carbon-boron bonds, which are essential in the synthesis of many organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the boron-oxygen bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the boron compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for the efficient synthesis of the compound. The use of continuous flow reactors also minimizes the risk of side reactions and improves the overall yield of the product.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- undergoes various types of chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Coupling Reactions: The formation of carbon-carbon bonds using palladium or copper catalysts.
Common Reagents and Conditions
Hydroboration: Typically carried out in the presence of a transition metal catalyst, such as palladium or platinum.
Borylation: Often performed using boronic acids or boron trihalides as reagents.
Coupling Reactions: Commonly use palladium or copper catalysts, along with ligands to stabilize the reaction intermediates.
Major Products
The major products formed from these reactions include boronic esters, boronic acids, and various boron-containing organic molecules. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds.
Biology: Employed in the development of boron-containing drugs and imaging agents.
Medicine: Utilized in the synthesis of boron-containing compounds with potential therapeutic properties.
Industry: Applied in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- involves the formation of boron-oxygen and boron-carbon bonds. The boron atom in the compound acts as an electrophile, reacting with nucleophiles such as alkenes, alkynes, and alcohols. The formation of these bonds is facilitated by the presence of a base or a catalyst, which helps to stabilize the reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
Pinacolborane: Another boron-containing compound used in hydroboration reactions.
Boronic Acids: Widely used in coupling reactions and as intermediates in organic synthesis.
Boronic Esters: Employed in the synthesis of various organic molecules.
Uniqueness
1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[(1E)-3-[(trimethylsilyl)oxy]-1-buten-1-yl]- is unique due to its stability and reactivity. The presence of the trimethylsilyl group enhances its solubility and facilitates its use in various chemical reactions. Additionally, the compound’s ability to form stable boron-oxygen and boron-carbon bonds makes it a valuable reagent in organic synthesis.
Properties
CAS No. |
118013-74-4 |
|---|---|
Molecular Formula |
C13H27BO3Si |
Molecular Weight |
270.25 g/mol |
IUPAC Name |
trimethyl-[(E)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)but-3-en-2-yl]oxysilane |
InChI |
InChI=1S/C13H27BO3Si/c1-11(15-18(6,7)8)9-10-14-16-12(2,3)13(4,5)17-14/h9-11H,1-8H3/b10-9+ |
InChI Key |
KNRVEXYEGXDHJR-MDZDMXLPSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C/C(C)O[Si](C)(C)C |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC(C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![furan-2-yl(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B14147224.png)
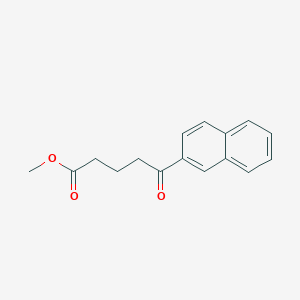
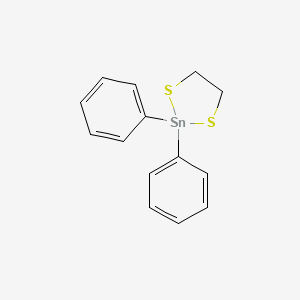
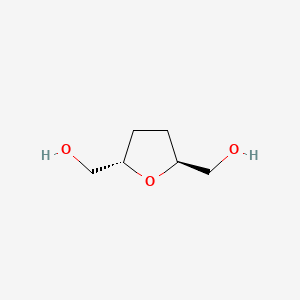
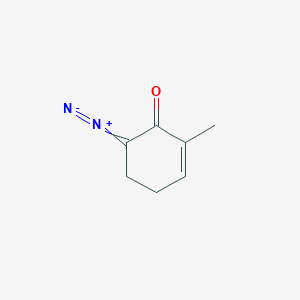
![(4E)-2-(4-nitrophenyl)-5-phenyl-4-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14147243.png)
![Spiro[2.2]pentane-1-carboxylicacid, 1-amino-, (1R)-](/img/structure/B14147251.png)
![2,7-Naphthalenedisulfonic acid, 5-[[2,4-dihydroxy-5-[(2-hydroxy-3,5-dinitrophenyl)azo]phenyl]azo]-4-hydroxy-3-[(4-nitrophenyl)azo]-, disodium salt](/img/structure/B14147258.png)
![1-[(Benzenesulfonyl)methyl]-3-methyl-2-nitrobenzene](/img/structure/B14147265.png)
![N-[Bis(4-methoxyphenyl)methyl]-N2-[(phenylmethoxy)carbonyl]glutamine](/img/structure/B14147266.png)
acetyl}piperazine-1-carboxylate](/img/structure/B14147274.png)
